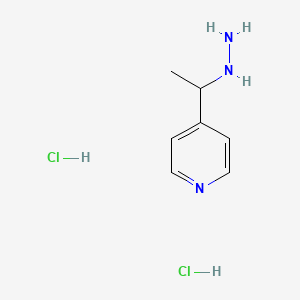![molecular formula C8H7N3O2 B1457440 Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-carboxylat CAS No. 1363380-73-7](/img/structure/B1457440.png)
Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-carboxylat
Übersicht
Beschreibung
“Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate” is a chemical compound that belongs to the pyrrolopyrimidine class . Pyrrolopyrimidines are a group of heterocyclic compounds that have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of pyrrolopyrimidine derivatives has been reported in various studies . For instance, one method involves reacting chalcone with guanidine hydrochloride . Another approach involves the iodination of 7-allyl-4-methoxypyrrolo[2,3-D]pyrimidine-6-carboxylic acid methyl ester followed by elimination of hydrogen iodide .
Molecular Structure Analysis
The molecular structure of “Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate” is characterized by a pyrrolopyrimidine core . This core is a six-membered heterocyclic ring containing two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving “Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate” and its derivatives have been studied in the context of their potential as therapeutic agents . For example, one study reported the reaction of 4-chloro-7H-Pyrrolo[2,3-D]pyrimidine with ethyl-4-aminobenzoate .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate” can be inferred from its structure and the properties of similar compounds . For example, one synthesized derivative was reported as a yellow solid with a melting point of 287–288 °C .
Wissenschaftliche Forschungsanwendungen
Entwicklung von pharmakologischen Forschungsinhibitoren
Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-carboxylat wurde auf sein Potenzial zur Entwicklung neuartiger Inhibitoren untersucht. Beispielsweise konzentrieren sich Studien auf die Entwicklung von Inhibitoren auf Basis des 7H-pyrrolo[2,3-d]pyrimidin-Gerüsts zur Kontrolle der Stickoxidproduktion in Zellen, die ein wichtiger Faktor bei Entzündungsreaktionen ist .
Antitumoraktivität Krebstherapie
Von Pyrrolo[2,3-d]pyrimidin-Strukturen abgeleitete Verbindungen wie this compound haben vielversprechende Antitumoreffekte gezeigt. Sie wurden auf ihre Fähigkeit untersucht, Enzyme wie Dihydrofolat-Reduktase (DHFR) zu hemmen, die aufgrund ihrer Rolle bei der DNA-Synthese und Zellteilung ein Ziel für die Krebsbehandlung ist .
Verwendung des Kerngerüsts für die Arzneimittelsynthese
Die Verbindung dient als Kerngerüst für die Synthese verschiedener Arzneimittel. Die Forschung hat Derivate von this compound als selektive Inhibitoren für bestimmte Enzyme oder Rezeptoren identifiziert, was für die Entwicklung gezielter Therapien entscheidend ist .
Synthese von Derivaten der heterocyclischen Chemie
In der heterocyclischen Chemie wird diese Verbindung zur Synthese neuer Derivate mit unterschiedlichen biologischen Eigenschaften verwendet. Diese Derivate werden unter Verwendung verschiedener Substituenten und Bedingungen hergestellt, wie z. B. lösungsmittelfreie Mikrowellenbestrahlung, um ihre potenziellen Anwendungen zu untersuchen .
Chemische Biologie Biologische Bewertung
this compound-Derivate werden biologisch bewertet, um ihr therapeutisches Potenzial zu bestimmen. Dies umfasst die Bewertung ihrer Auswirkungen auf verschiedene biologische Prozesse und ihre Lebensfähigkeit als Behandlungsoptionen .
Materialwissenschaften Charakterisierung der Verbindung
Die physikalischen und chemischen Eigenschaften der Verbindung werden für potenzielle Anwendungen in der Materialwissenschaft charakterisiert. Dies umfasst die Untersuchung ihrer Stabilität, Reaktivität und Kompatibilität mit anderen Materialien oder Verbindungen .
Wirkmechanismus
Target of Action
Related compounds such as tubercidin, toyocamycin, and sangivamycin, which contain the pyrrolo[2,3-d]pyrimidine structure, have shown pronounced cytotoxic activity .
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level . For instance, related compounds have been shown to induce cell cycle arrest and apoptosis in certain cell types .
Biochemical Pathways
Related compounds have been shown to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway , which plays a crucial role in cell proliferation and survival.
Pharmacokinetics
The compound’s molecular weight (17716 g/mol) suggests it may have favorable bioavailability .
Result of Action
Related compounds have been shown to induce cell cycle arrest and apoptosis, suggesting that methyl 7h-pyrrolo[2,3-d]pyrimidine-2-carboxylate may have similar effects .
Action Environment
It is known that the compound is stable under inert atmosphere and at temperatures between 2-8°c .
Zukünftige Richtungen
The future research directions for “Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate” and its derivatives could involve further exploration of their therapeutic potential, particularly as kinase inhibitors . Additionally, more studies could be conducted to understand their mechanism of action and to optimize their synthesis for potential industrial applications .
Biochemische Analyse
Biochemical Properties
Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein. This interaction can inhibit the activity of these kinases, leading to downstream effects on cell signaling pathways. Additionally, Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate has been found to bind to other proteins and biomolecules, influencing their function and stability .
Cellular Effects
The effects of Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting tyrosine kinases, this compound can disrupt the signaling pathways that promote cell growth, leading to reduced proliferation and increased apoptosis in cancer cells . Furthermore, Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate can affect gene expression and cellular metabolism, altering the expression of genes involved in cell cycle regulation and metabolic pathways .
Molecular Mechanism
At the molecular level, Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate exerts its effects through binding interactions with specific biomolecules. It acts as a competitive inhibitor of tyrosine kinases by binding to the ATP-binding site of these enzymes, preventing ATP from binding and thus inhibiting their activity . This inhibition leads to a cascade of effects on downstream signaling pathways, ultimately affecting cell function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of tyrosine kinase activity and persistent effects on cellular function . The exact temporal dynamics of its effects can vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate in animal models have been studied to determine its therapeutic potential and safety profile. Different dosages of this compound have been tested, revealing a dose-dependent response in terms of its efficacy and toxicity . At lower doses, it has been shown to effectively inhibit tumor growth with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety.
Metabolic Pathways
Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can influence metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle . Additionally, this compound can affect the levels of metabolites such as ATP, NADH, and pyruvate, further impacting cellular metabolism . Understanding these metabolic interactions is crucial for elucidating the compound’s overall effects on cellular function.
Transport and Distribution
The transport and distribution of Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. It has been found to be efficiently taken up by cells through active transport mechanisms . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of transporters.
Subcellular Localization
The subcellular localization of Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate is critical for its activity and function. It has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific subcellular compartments . Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-10-4-5-2-3-9-6(5)11-7/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZJSGZZYLFRSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C=CNC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401187883 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401187883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1363380-73-7 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401187883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1457365.png)
![2-chloro-N-[5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluorophenyl]acetamide](/img/structure/B1457369.png)



![[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride](/img/structure/B1457377.png)


![Tert-butyl 4-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine-1-carboxylate](/img/structure/B1457380.png)